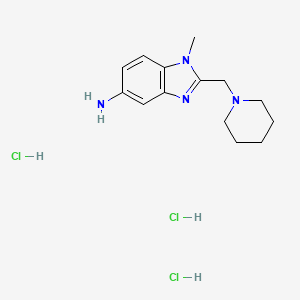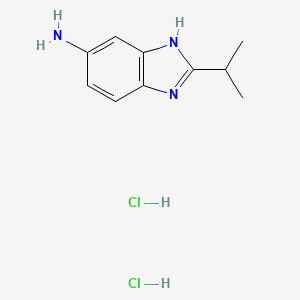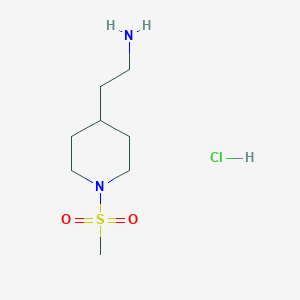![molecular formula C12H11ClFNO B3085654 [2-(4-Fluorophenoxy)phenyl]amine hydrochloride CAS No. 1158235-72-3](/img/structure/B3085654.png)
[2-(4-Fluorophenoxy)phenyl]amine hydrochloride
Descripción general
Descripción
“[2-(4-Fluorophenoxy)phenyl]amine hydrochloride” is a chemical compound with the molecular formula C12H11ClFNO . It has a molecular weight of 239.6732432 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10FNO.ClH/c13-9-5-7-10 (8-6-9)15-12-4-2-1-3-11 (12)14;/h1-8H,14H2;1H . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación
Electrophilic Amination in Organic Chemistry
- Research demonstrates the use of 4-fluorophenol, closely related to [2-(4-Fluorophenoxy)phenyl]amine hydrochloride, in electrophilic amination processes. This method involves the treatment of diazenes under mild conditions, resulting in the complete removal of the fluorine atom and the introduction of an amination group, indicating its potential in organic synthesis and molecular modifications (Bombek et al., 2004).
Synthesis and Biological Activity
- In another study, the hydrochlorides of a series of phenyl-fluoro-methoxy acetophenones, related to this compound, were synthesized and analyzed for their biological activity. This indicates the role of similar compounds in the development of potentially bioactive substances (Gevorgyan et al., 1989).
Corrosion Inhibition in Materials Science
- A study explored the use of amine derivative compounds, similar in structure to this compound, as corrosion inhibitors for mild steel in acidic medium. This research highlights its potential application in protecting materials against corrosion (Boughoues et al., 2020).
Development of Polybenzoxazine Materials
- In the field of polymer science, phloretic acid was used to enhance the reactivity of molecules towards benzoxazine ring formation, a process potentially similar to reactions involving this compound. This suggests its utility in creating materials with specific thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Anaerobic Transformation in Environmental Chemistry
- Research on the anaerobic transformation of phenol to benzoate used fluorophenols as analogs, which are structurally related to this compound. This study is indicative of the compound’s relevance in environmental chemistry and biotransformation processes (Genthner et al., 1989).
Drug Synthesis and Optimization
- A study on the synthesis of phenyl carbamate, an intermediate in antitumor drugs, illustrates the potential of structurally similar compounds like this compound in the development and optimization of pharmaceuticals (Gan et al., 2021).
Hydrolytic Stability in Drug Delivery Systems
- The hydrolytic stability of polymeric prodrugs was examined, showcasing the possible role of this compound-related compounds in the stabilization of drug delivery systems (Nichifor et al., 1995).
Chitosan Hydrogel Formation in Biomedical Applications
- In biomedical engineering, a study on the synthesis of tris(2-(2-formylphenoxy)ethyl)amine and its use in creating chitosan hydrogels illustrates the potential of this compound in forming responsive hydrogels for drug delivery (Karimi et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-fluorophenoxy)aniline hydrochloride are currently unknown. This compound is a specialty product used for proteomics research
Mode of Action
As a compound used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways, but the specifics of these effects and their downstream consequences require further investigation.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO.ClH/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14;/h1-8H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUGQJGHQNDAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)




![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)

amine hydrochloride](/img/structure/B3085627.png)

![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085647.png)
![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)

![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3085666.png)
